molecular formula C12H14N2O3 B1524306 (R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate CAS No. 1254700-17-8

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate

Cat. No.: B1524306
CAS No.: 1254700-17-8
M. Wt: 234.25 g/mol
InChI Key: SXTMXSXWPZPIFG-SNVBAGLBSA-N
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Description

®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate is a chiral compound belonging to the class of imidazolidines This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an oxo group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate typically involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate include other imidazolidine derivatives and related heterocyclic compounds, such as imidazo[1,2-a]pyridines .

Uniqueness

The uniqueness of ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate lies in its specific structural features, such as the chiral center and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMXSXWPZPIFG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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